molecular formula C8H10N2O B150366 N-Ethylnicotinamide CAS No. 4314-66-3

N-Ethylnicotinamide

Cat. No.: B150366
CAS No.: 4314-66-3
M. Wt: 150.18 g/mol
InChI Key: ZXOAHASJYIUCBG-UHFFFAOYSA-N
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Description

N-Ethylnicotinamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of nicotinamide, where an ethyl group replaces one of the hydrogen atoms on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

N-Ethylnicotinamide participates in biochemical reactions similar to its parent compound, Nicotinamide . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular energy metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . It has been suggested that this compound may influence oxidative stress and modulate multiple pathways tied to both cellular survival and death .

Molecular Mechanism

The molecular mechanism of this compound is closely related to its parent compound, Nicotinamide. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Nicotinamide, from which this compound is derived, can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds such as Nicotinamide have been studied extensively, and it is known that their effects can vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathways of Nicotinamide, including the NAD biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways.

Subcellular Localization

Given its biochemical properties and its role in NAD metabolism, it is likely to be found in locations where NAD-dependent reactions occur, such as the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylnicotinamide can be synthesized through the reaction of nicotinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nicotinic acid with ethylamine under controlled conditions. The reaction is catalyzed by an acid catalyst, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Ethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethylnicotinamide has several applications in scientific research:

Comparison with Similar Compounds

  • Nicotinamide
  • N-Methylnicotinamide
  • Nicotinic acid

Comparison: N-Ethylnicotinamide is unique due to the presence of an ethyl group, which alters its chemical properties and reactivity compared to nicotinamide and N-methylnicotinamide. This modification can influence its solubility, stability, and interaction with biological molecules .

Properties

IUPAC Name

N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOAHASJYIUCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195719
Record name N-Ethylnicotinamide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-66-3
Record name N-Ethylnicotinamide
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Record name N-Ethylnicotinamide
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Record name N-Ethylnicotinamide
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Record name N-Ethylnicotinamide
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Record name N-ethylnicotinamide
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Record name N-ETHYLNICOTINAMIDE
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Synthesis routes and methods

Procedure details

In a 100 ml three-necked flask were charged 2 g of pyridine-3-aldehyde, 50 g of a 30 weight percent aqueous ethylamine solution and 3 g of the same commercially available palladium catalyst as in Example 1. The reaction was conducted at a reaction temperature of 30° C. for 2 hours by introducing oxygen at a rate of 10 l/hour into the flask from its gas inlet equipped with a filter to give nicotinic acid monoethylamide at a yield of 47%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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